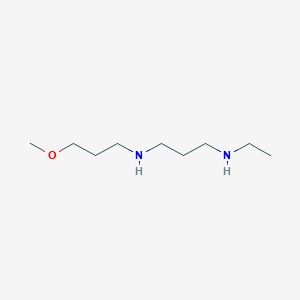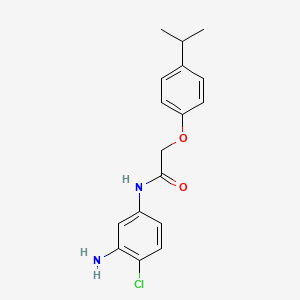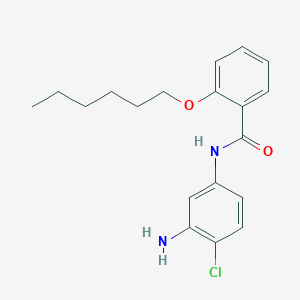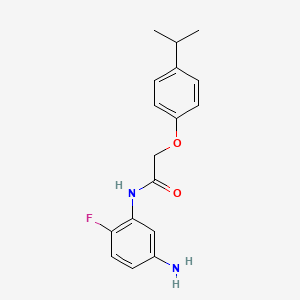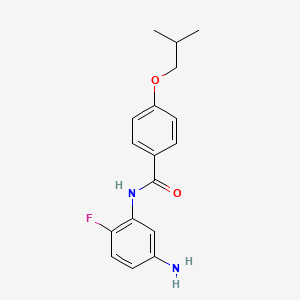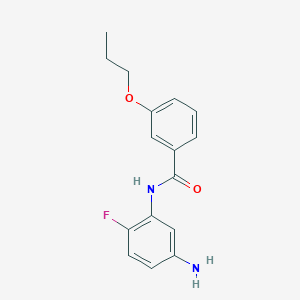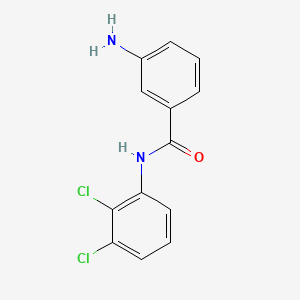
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine
Descripción general
Descripción
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is an organic compound that features a combination of a methylphenoxy group and a pyridinylmethyl group linked through an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine typically involves the following steps:
Formation of the Methylphenoxy Intermediate: The initial step involves the preparation of 2-methylphenol, which is then reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.
Nucleophilic Substitution Reaction: The 2-methylphenoxy halide is then subjected to a nucleophilic substitution reaction with 3-pyridinylmethylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinyl ring, potentially converting it to a piperidine derivative.
Substitution: The ethanamine chain can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.
Reduction Products: Piperidine derivatives from the pyridinyl ring.
Substitution Products: Various functionalized ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 2-(2-Methylphenoxy)-N-(2-pyridinylmethyl)-1-ethanamine
- 2-(2-Methylphenoxy)-N-(4-pyridinylmethyl)-1-ethanamine
- 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-2-propanamine
Uniqueness: 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its binding affinity and selectivity towards certain biological targets compared to its analogs.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDIFVCVLAPRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


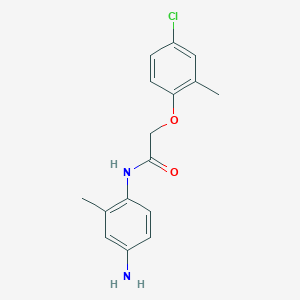
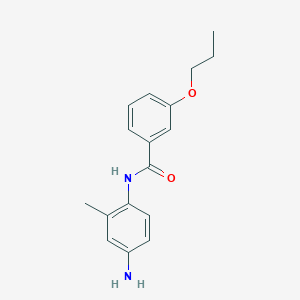

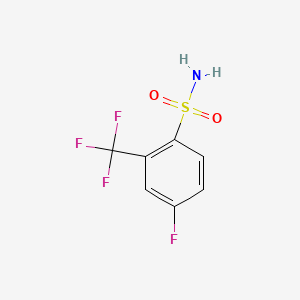
![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

